1-Methylcyclopentyl prop-2-enoate

Description

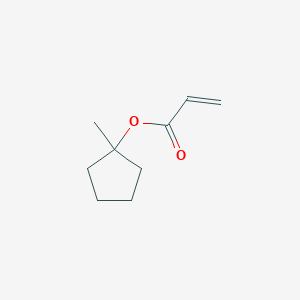

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclopentyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-8(10)11-9(2)6-4-5-7-9/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTUZLQBNYANGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571428 | |

| Record name | 1-Methylcyclopentyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178889-49-1 | |

| Record name | 1-Methylcyclopentyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylcyclopentyl prop-2-enoate

Foreword: Navigating the Synthesis of a sterically hindered Acrylate Ester

The synthesis of 1-Methylcyclopentyl prop-2-enoate, a sterically hindered cyclic acrylate ester, presents unique challenges and demands a nuanced approach to reaction design. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable monomer, with a focus on the underlying mechanistic principles that govern reaction outcomes. As drug development professionals and researchers, a thorough understanding of these mechanisms is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring the synthesis of a high-purity final product. This document eschews a rigid, templated format in favor of a narrative that delves into the "why" behind the "how," offering field-proven insights into the practical application of fundamental organic chemistry principles.

Strategic Considerations for the Esterification of a Tertiary Alcohol

The core transformation in the synthesis of this compound is the esterification of the tertiary alcohol, 1-methylcyclopentanol, with acrylic acid or a derivative thereof. The tertiary nature of the alcohol introduces a significant synthetic hurdle: a heightened propensity for elimination reactions, particularly under acidic conditions, to form stable alkenes. This guide will explore three primary synthetic strategies, each with distinct advantages and disadvantages arising from the way they navigate this challenge.

Precursor Synthesis: Accessing the Tertiary Alcohol Core

A robust synthesis of the target ester begins with a reliable supply of its alcohol precursor, 1-methylcyclopentanol. A common and efficient method for its preparation is the Grignard reaction, a cornerstone of carbon-carbon bond formation.

Grignard Addition to Cyclopentanone

This method involves the nucleophilic addition of a methyl group to the electrophilic carbonyl carbon of cyclopentanone. The Grignard reagent, typically methylmagnesium bromide or iodide, is prepared in situ from magnesium metal and a methyl halide.

Experimental Protocol: Synthesis of 1-Methylcyclopentanol [1]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is charged with magnesium turnings (1.2 eq.) and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: A solution of methyl bromide (1.2 eq.) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The reaction is maintained at a gentle reflux until all the magnesium has been consumed.

-

Addition of Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclopentanone (1.0 eq.) in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 1-methylcyclopentanol can be purified by vacuum distillation.

Diagram: Synthesis of 1-Methylcyclopentanol via Grignard Reaction

Caption: Grignard reaction workflow for the synthesis of 1-methylcyclopentanol.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is critical to the successful synthesis of this compound. The following sections provide a detailed analysis of three primary routes, highlighting the mechanistic rationale behind their application to this specific target molecule.

Fischer-Speier Esterification: The Acid-Catalyzed Approach

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4] While seemingly straightforward, its application to tertiary alcohols is fraught with challenges.

Mechanism: The reaction proceeds via protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.

Causality Behind Experimental Choices: The primary challenge with 1-methylcyclopentanol is its susceptibility to acid-catalyzed dehydration.[2][4] Under the strong acidic conditions typically required for Fischer esterification, the tertiary carbocation formed upon protonation and loss of water is readily deprotonated to yield the highly substituted and thermodynamically stable alkene, 1-methylcyclopentene.

Diagram: Competing Pathways in Fischer Esterification of 1-Methylcyclopentanol

Caption: Competing esterification and elimination pathways for 1-methylcyclopentanol under acidic conditions.

To favor esterification over elimination, milder acid catalysts and lower reaction temperatures can be employed; however, this often leads to impractically slow reaction rates and low conversion due to the unfavorable equilibrium. The continuous removal of water, for instance, using a Dean-Stark apparatus, can help to drive the equilibrium towards the product.

Experimental Protocol (Adapted): Fischer-Speier Esterification

-

Reaction Setup: A round-bottom flask is charged with 1-methylcyclopentanol (1.0 eq.), acrylic acid (1.2 eq.), a suitable solvent such as toluene, and a catalytic amount of a milder acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.). A Dean-Stark apparatus is fitted to the flask.

-

Reaction: The mixture is heated to reflux, and the azeotropic removal of water is monitored. The reaction progress is followed by TLC or GC analysis.

-

Workup: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation. A polymerization inhibitor should be added to the distillation flask.

Data Presentation: Challenges in Fischer-Speier Esterification of Tertiary Alcohols

| Parameter | Observation | Rationale |

| Yield | Generally low to moderate | Competition from the E1 elimination side reaction. |

| Purity | Often contains alkene impurities | Dehydration of the tertiary alcohol is a major side reaction. |

| Reaction Rate | Slow, requiring prolonged heating | Steric hindrance of the tertiary alcohol slows nucleophilic attack. |

Steglich Esterification: A Milder, Carbodiimide-Mediated Approach

The Steglich esterification offers a significant advantage for the synthesis of this compound as it proceeds under mild, non-acidic conditions, thereby circumventing the issue of acid-catalyzed dehydration.[3][5][6][7][8] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

Mechanism: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this activated intermediate to form the ester and a urea byproduct (dicyclohexylurea, DCU). DMAP can act as an acyl transfer agent, further accelerating the reaction.

Diagram: Steglich Esterification Workflow

Caption: A typical experimental workflow for the Steglich esterification.

Experimental Protocol (Adapted): Steglich Esterification

-

Reaction Setup: A round-bottom flask is charged with 1-methylcyclopentanol (1.0 eq.), acrylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0 °C.

-

Addition of Coupling Agent: A solution of DCC (1.1 eq.) in the same anhydrous solvent is added dropwise to the cooled reaction mixture.

-

Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until completion as monitored by TLC or GC.

-

Workup: The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess DMAP), saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Reaction with Acryloyl Chloride: A High-Yield, Non-Equilibrium Approach

The reaction of an alcohol with an acyl chloride is a highly efficient and generally high-yielding method for ester synthesis.[1][9] This approach is particularly well-suited for the synthesis of this compound as it is a non-equilibrium process and proceeds under mild, typically basic, conditions. A Chinese patent (CN104447311A) specifically describes this route for the target molecule.[1]

Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the alcohol oxygen attacks the highly electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the ester. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Diagram: Acryloyl Chloride Esterification Mechanism

Caption: Mechanism of esterification using acryloyl chloride.

Experimental Protocol (Based on CN104447311A): Acryloyl Chloride Method [1]

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer is charged with 1-methylcyclopentanol (1.0 eq.), an organic base such as triethylamine (1.1-1.5 eq.), and a polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) in an anhydrous solvent like THF or DCM. The mixture is cooled to 0-5 °C.

-

Addition of Acryloyl Chloride: Acryloyl chloride (1.05-1.2 eq.) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: The triethylammonium chloride salt is removed by filtration. The filtrate is washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The patent suggests that the product can be purified by vacuum distillation to achieve high purity.[1]

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Key Advantages | Key Disadvantages | Expected Yield |

| Fischer-Speier Esterification | Inexpensive reagents (acrylic acid, acid catalyst) | Equilibrium-limited; significant side product (alkene) formation with tertiary alcohols; often requires harsh conditions. | Low to Moderate |

| Steglich Esterification | Mild reaction conditions; avoids acid-catalyzed side reactions; suitable for sensitive substrates. | More expensive reagents (DCC, DMAP); formation of a urea byproduct that must be removed. | Good to High |

| Reaction with Acryloyl Chloride | High yield; non-equilibrium reaction; fast reaction rates. | Acryloyl chloride is moisture-sensitive and corrosive; requires a base to neutralize HCl byproduct. | High (>60% reported[1]) |

Product Characterization

Expected Spectroscopic Data:

-

¹H NMR:

-

Signals in the vinylic region (δ 5.8-6.5 ppm) corresponding to the three protons of the acrylate group, exhibiting characteristic splitting patterns (dd, dd, and dd).

-

A singlet in the upfield region (δ ~1.5 ppm) for the methyl protons.

-

Multiplets in the aliphatic region (δ 1.6-2.0 ppm) for the cyclopentyl ring protons.

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon (δ ~165 ppm).

-

Signals for the vinylic carbons (δ ~128-131 ppm).

-

A signal for the quaternary carbon of the cyclopentyl ring attached to the oxygen (δ ~80 ppm).

-

Signals for the cyclopentyl and methyl carbons in the aliphatic region.

-

-

IR Spectroscopy:

-

A strong C=O stretching band for the ester carbonyl group (~1720-1730 cm⁻¹).

-

C=C stretching bands for the vinyl group (~1620-1640 cm⁻¹).

-

C-O stretching bands (~1150-1250 cm⁻¹).

-

Conclusion and Recommendations

For the synthesis of this compound, the choice of methodology should be guided by the desired scale, purity requirements, and cost considerations.

-

The Fischer-Speier esterification is the least favorable route due to the high propensity for the dehydration of the tertiary alcohol, leading to low yields and significant impurities.

-

The Steglich esterification provides a mild and effective alternative, minimizing side reactions and likely affording a high-purity product. It is an excellent choice for lab-scale synthesis where reagent cost is less of a concern.

-

The reaction with acryloyl chloride stands out as the most robust and high-yielding method, as evidenced by the patent literature.[1] Its non-equilibrium nature and the ability to drive the reaction to completion make it the recommended approach for both laboratory and potential scale-up applications, provided appropriate handling procedures for the reactive acyl chloride are in place.

Ultimately, a thorough understanding of the mechanistic principles at play allows the synthetic chemist to make informed decisions, transforming a challenging synthesis into a reproducible and efficient process.

References

- ScienceMotive. (2021, October 1).

- Organic Chemistry Portal.

- Wikipedia. (2023).

- CN104447311A. (2015). 1-methyl-cyclopentanol-acrylate and preparation method thereof.

- PSIBERG. (2023, January 8).

- Master Organic Chemistry. (2022, November 16).

- SynArchive.

- Reddit. (2025, January 28).

- Wikipedia. (2023).

- PubChem.

- Benchchem. An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.

- Organic Chemistry Portal.

- National Center for Biotechnology Information. (2023).

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

- ResearchGate. (2016, February 2). Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?.

- Chemguide.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Solved Consider acid catalyzed dehydration of | Chegg.com [chegg.com]

- 3. Predict the major products of acid-catalyzed dehydration of the following.. [askfilo.com]

- 4. technoarete.org [technoarete.org]

- 5. asianpubs.org [asianpubs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. homework.study.com [homework.study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

physicochemical properties of 1-methylcyclopentyl acrylate

An In-Depth Technical Guide to 1-Methylcyclopentyl Acrylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-methylcyclopentyl acrylate (MCPA), a key monomer in advanced polymer synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis, characterization, applications, and safety protocols associated with this compound. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep, practical understanding of the subject matter.

Introduction and Strategic Importance

1-Methylcyclopentyl acrylate, designated by CAS number 178889-49-1, is an organic ester recognized for its utility in polymerization processes.[1] Its molecular architecture, featuring a reactive acrylate functional group and a bulky 1-methylcyclopentyl ester moiety, imparts unique characteristics to the polymers derived from it. This structure is particularly significant in the formulation of advanced materials where specific thermal and chemical properties are required.

The primary strategic importance of MCPA lies in its role as a monomer in the production of polymers for coatings, adhesives, sealants, and, most notably, as a component in photoresist formulations for the electronics industry.[1][2][3] The acid-labile nature of the tertiary ester linkage is a critical feature exploited in chemically amplified photoresists, which are fundamental to modern microlithography processes. This guide will elucidate the properties that make MCPA a valuable building block in these high-technology applications.

Molecular Structure and Chemical Identity

A precise understanding of the molecule's structure is foundational to interpreting its behavior.

Caption: Figure 1: Chemical Structure of 1-Methylcyclopentyl Acrylate.

-

Chemical Formula : C₉H₁₄O₂

-

Molecular Weight : 154.21 g/mol [4]

-

CAS Number : 178889-49-1[5]

-

Synonyms : 1-Methylcyclopentyl prop-2-enoate, Acrylic Acid 1-Methylcyclopentyl Ester[1][6]

Physicochemical Properties

The bulk properties of a chemical are critical determinants of its handling, storage, and application profiles. The data below have been consolidated from various supplier and chemical database sources.

| Property | Value | Significance & Experimental Context |

| Appearance | Colorless to light yellow liquid[1] | Provides a primary quality control check. Deviations in color may indicate impurity or degradation. |

| Boiling Point | 184.1 °C at 760 mmHg[5][7] | Essential for purification via distillation and for assessing volatility under process conditions. |

| Density | 0.977 g/cm³[5][7] | Critical for mass-to-volume conversions in process scale-up and formulation calculations. |

| Flash Point | 63 °C (145.4 °F)[6] | Defines the compound as a combustible liquid, dictating storage and handling protocols to mitigate fire hazards. |

| Refractive Index | 1.461[7] | A useful parameter for rapid, non-destructive purity assessment. |

| Vapor Pressure | 0.747 mmHg at 25 °C[7] | Indicates moderate volatility at ambient temperatures, relevant for assessing inhalation exposure risk. |

| Solubility | Soluble in organic solvents[1] | Dictates appropriate solvent systems for reactions, purification, and formulation. Insoluble in water. |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 1-methylcyclopentyl acrylate is typically achieved via a robust two-step process, as outlined in the patent literature.[8] This pathway is chosen for its efficiency and high yield.

Caption: Figure 2: Synthesis Workflow for 1-Methylcyclopentyl Acrylate.

Step-by-Step Methodology

Part 1: Synthesis of 1-Methylcyclopentanol (Grignard Reaction)

The causality for this first step is the need to form a tertiary alcohol. The Grignard reaction is the classic and most effective method for adding an alkyl group to a ketone, creating a C-C bond and the desired tertiary alkoxide intermediate.

-

Setup : A multi-neck, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous diethyl ether or THF is used as the solvent.

-

Reaction : Cyclopentanone, dissolved in the anhydrous solvent, is added to the flask.

-

Addition : A solution of methylmagnesium bromide (or a similar methyl Grignard reagent) is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Completion : After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.

-

Quenching : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the alkoxide to form the alcohol and precipitates magnesium salts.

-

Workup : The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol.

Part 2: Synthesis of 1-Methylcyclopentyl Acrylate (Esterification)

For the esterification of a sterically hindered tertiary alcohol, using a highly reactive acylating agent like acryloyl chloride is superior to a standard Fischer esterification with acrylic acid. The Schotten-Baumann conditions, involving an acyl chloride and a base, prevent protonation of the alcohol and drive the reaction to completion.[9]

-

Setup : A clean, dry flask is charged with the crude 1-methylcyclopentanol from Part 1 and a suitable solvent (e.g., dichloromethane). A stoichiometric amount of an organic base, such as triethylamine, is added to act as an acid scavenger.[8]

-

Cooling : The flask is cooled in an ice bath to 0-5 °C.

-

Addition : Acryloyl chloride is added dropwise to the stirred solution. The base neutralizes the HCl generated during the reaction, forming a salt precipitate (e.g., triethylammonium chloride).

-

Reaction : The reaction is allowed to warm to room temperature and stirred until analysis (e.g., by TLC or GC) indicates the consumption of the starting alcohol.

-

Workup : The reaction mixture is filtered to remove the salt. The filtrate is washed sequentially with dilute acid (to remove excess base), water, and brine.

-

Purification : The organic layer is dried over an anhydrous salt, and the solvent is evaporated. The resulting crude product is then purified, typically by vacuum distillation, to yield pure 1-methylcyclopentyl acrylate. A polymerization inhibitor (like MEHQ) is often added for stability.[6]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized MCPA requires a suite of spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, the expected results based on its structure provide a robust validation framework.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique confirms the proton framework. Expected signals include:

-

A multiplet system in the vinyl region (~5.8-6.4 ppm) corresponding to the three acrylate protons (CH₂=CH-).

-

A singlet for the methyl group (~1.5 ppm) attached to the cyclopentyl ring.

-

A series of multiplets in the aliphatic region (~1.6-2.0 ppm) for the eight protons of the cyclopentyl ring.

-

-

¹³C NMR : This provides a carbon count and confirms the functional groups. Key expected signals include:

-

A signal for the ester carbonyl carbon (~165 ppm).

-

Two signals for the vinyl carbons (~128-130 ppm).

-

A signal for the quaternary carbon of the cyclopentyl ring bonded to the oxygen (~80 ppm).

-

Signals for the methyl and the remaining cyclopentyl carbons in the aliphatic region.

-

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to verify the presence of key functional groups.

-

A strong, sharp absorption band around 1720-1725 cm⁻¹ is characteristic of the C=O (ester carbonyl) stretch.

-

A peak around 1630-1640 cm⁻¹ corresponds to the C=C (alkene) stretch.

-

Multiple peaks in the 2850-3000 cm⁻¹ region are due to C-H stretching of the aliphatic groups.

-

-

Mass Spectrometry (MS) : MS confirms the molecular weight and can provide structural information through fragmentation patterns.

-

The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 154 .

-

Common fragmentation pathways for acrylates include the loss of the alkoxy group, which would lead to a prominent acylium ion peak.

-

The combination of these techniques provides a self-validating system. NMR confirms the precise connectivity of atoms, IR validates the presence of the correct functional groups, and MS confirms the overall molecular weight. Purity is typically quantified using Gas Chromatography (GC), with results often showing >98% purity for commercial grades.[10]

Applications in Advanced Materials

The unique structure of 1-methylcyclopentyl acrylate makes it a valuable monomer in several fields:

-

Photoresists : This is a primary application. The 1-methylcyclopentyl group is a bulky, acid-labile protecting group. In chemically amplified photoresists, exposure to UV light in the presence of a photoacid generator (PAG) creates a strong acid. This acid catalyzes the cleavage of the tertiary ester bond, "deprotecting" the polymer and changing its polarity. This polarity switch allows for selective dissolution of either the exposed or unexposed regions of the polymer film, enabling the creation of intricate patterns in semiconductor manufacturing.[2][9]

-

Coatings, Adhesives, and Sealants : The acrylate group readily undergoes free-radical polymerization.[1] Copolymerizing MCPA with other monomers allows for the tuning of polymer properties such as glass transition temperature (Tg), hardness, and adhesion, driven by the bulky nature of the cyclopentyl group.

-

Organic Synthesis Intermediates : It serves as a building block in various organic synthesis pathways.[5]

Safety, Handling, and Storage

As with all acrylate monomers, proper handling is essential to ensure safety.

-

Hazard Classification : 1-Methylcyclopentyl acrylate is classified as a combustible liquid (GHS Hazard Statement: H227).

-

Handling Precautions :

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses or goggles, to prevent skin and eye contact.

-

-

Storage :

-

Store in a cool, well-ventilated place. The recommended storage temperature is often refrigerated (0-10°C).

-

The product is typically supplied with a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), to ensure stability.[6][10]

-

Keep containers tightly closed and store away from oxidizing agents.

-

-

Toxicology : There is limited specific toxicological data available for this compound.[10] However, acrylates as a class are known to be potential skin and respiratory sensitizers.

Conclusion

1-Methylcyclopentyl acrylate is a specialized monomer whose physicochemical properties are intrinsically linked to its molecular structure. Its moderate volatility, combustibility, and defined thermal properties necessitate controlled handling and storage conditions. The efficient two-step synthesis protocol allows for its production at high purity, which can be rigorously verified by a combination of spectroscopic and chromatographic methods. The strategic value of MCPA is most evident in its application in advanced photoresist technologies, where its acid-labile ester group is a critical functional component. This guide provides the foundational knowledge for researchers and professionals to confidently and safely utilize this versatile chemical building block in their work.

References

-

1-Methylcyclopentyl methacrylate [178889-45-7] 99.0%min . gm chemical. [Link]

-

1-Methylcyclopentyl methacrylate | C10H16O2 | CID 15539207 . PubChem - NIH. [Link]

-

1-METHYLCYCLOPENTYL ACRYLATE . ChemBK. [Link]

- CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof.

-

Methyl acrylate . Wikipedia. [Link]

-

Acrylic and Vinyl Resins Identification by Pyrolysis-Gas Chromatography/Mass Spectrometry: A Study of Cases in Modern Art Conservation . ResearchGate. [Link]

Sources

- 1. CAS 178889-49-1: 1-METHYLCYCLOPENTYL ACRYLATE | CymitQuimica [cymitquimica.com]

- 2. gmchemic.com [gmchemic.com]

- 3. 1-methylcyclopentyl acrylate | 178889-49-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1-METHYLCYCLOPENTYL ACRYLATE 178889-49-1 [mingyuanchemical.com]

- 6. 1-Methylcyclopentyl Acrylate | 178889-49-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

Spectroscopic Data of 1-Methylcyclopentyl Acrylate (CAS 178889-49-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentyl acrylate (CAS 178889-49-1) is a monomer used in the synthesis of various polymers. Its chemical formula is C₉H₁₄O₂ and it has a molecular weight of 154.21 g/mol . The structural characterization of this compound is paramount for ensuring its purity, understanding its reactivity in polymerization processes, and for the quality control of the resulting polymeric materials. This guide provides a detailed overview of the expected spectroscopic data for 1-methylcyclopentyl acrylate, offering a foundational understanding for researchers and professionals in the field. The data presented herein is a combination of predicted values from computational models and established principles of spectroscopic interpretation for acrylate esters.

Molecular Structure

The chemical structure of 1-methylcyclopentyl acrylate is key to understanding its spectroscopic properties. It consists of an acrylate group attached to a 1-methylcyclopentyl moiety via an ester linkage.

Caption: Molecular Structure of 1-Methylcyclopentyl Acrylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, it is possible to deduce the connectivity of atoms and the overall structure of the compound. For 1-methylcyclopentyl acrylate, ¹H NMR is essential for confirming the presence of the vinyl protons of the acrylate group and the distinct protons of the 1-methylcyclopentyl ring.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-methylcyclopentyl acrylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.39 | dd | 1H | Hc (trans to C=O) |

| ~6.12 | dd | 1H | Ha (geminal) |

| ~5.81 | dd | 1H | Hb (cis to C=O) |

| ~2.0 - 1.6 | m | 8H | Cyclopentyl CH₂ |

| ~1.55 | s | 3H | CH₃ |

Interpretation: The three distinct signals in the downfield region (~5.8-6.4 ppm) are characteristic of the vinyl protons of the acrylate group. The proton trans to the carbonyl group (Hc) is expected to be the most deshielded, while the cis proton (Hb) will be slightly more shielded. The geminal proton (Ha) will appear at an intermediate chemical shift. The complex multiplet in the aliphatic region corresponds to the eight methylene protons of the cyclopentyl ring. The singlet at approximately 1.55 ppm is attributed to the three protons of the methyl group, which do not have any adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. This technique is invaluable for confirming the number of different carbon atoms and identifying the types of functional groups present (e.g., carbonyl, alkene, aliphatic).

Experimental Protocol (Hypothetical):

-

Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR is often preferred (e.g., 50-100 mg in 0.5-0.7 mL of CDCl₃).

-

Acquisition Mode: The spectrum is typically acquired using a proton-decoupled sequence to simplify the spectrum to a series of single lines for each carbon.

-

Instrument Parameters: A 100 MHz (or higher) spectrometer is used. A wider spectral width (e.g., 0-200 ppm) is necessary compared to ¹H NMR. A larger number of scans is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O (ester carbonyl) |

| ~130.5 | =CH₂ (vinyl) |

| ~128.5 | =CH (vinyl) |

| ~85.0 | C-O (quaternary) |

| ~37.0 | Cyclopentyl CH₂ |

| ~28.0 | CH₃ |

| ~24.0 | Cyclopentyl CH₂ |

Interpretation: The most downfield signal, around 165.5 ppm, is characteristic of the ester carbonyl carbon. The two signals in the 128-131 ppm range correspond to the two sp²-hybridized carbons of the vinyl group. The quaternary carbon of the cyclopentyl ring attached to the oxygen is significantly deshielded and appears around 85.0 ppm. The remaining signals in the upfield region are attributed to the sp³-hybridized carbons of the cyclopentyl ring and the methyl group.

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying the presence of these groups. For 1-methylcyclopentyl acrylate, IR spectroscopy is particularly useful for confirming the presence of the ester carbonyl (C=O) and the carbon-carbon double bond (C=C) of the acrylate moiety.

Experimental Protocol (Hypothetical):

-

Sample Preparation: A neat liquid sample can be analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (vinyl) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (vinyl) |

| ~1410 | Medium | =CH₂ scissoring |

| ~1190 | Strong | C-O stretch (ester) |

Interpretation: The strong absorption band around 1725 cm⁻¹ is a clear indicator of the ester carbonyl group. The presence of the vinyl group is confirmed by the =C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibration around 1635 cm⁻¹. The strong C-H stretching bands below 3000 cm⁻¹ are due to the methyl and cyclopentyl groups. The strong C-O stretching vibration around 1190 cm⁻¹ is also characteristic of the ester functional group.

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing a unique "fingerprint" of the compound.

Experimental Protocol (Hypothetical):

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₄H₇]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ or [CH₂=CH-C=O]⁺ |

Interpretation: The molecular ion peak at m/z 154 confirms the molecular weight of 1-methylcyclopentyl acrylate. A prominent fragmentation pathway for esters is the loss of the alkoxy group. In this case, cleavage of the bond between the oxygen and the cyclopentyl ring would lead to the formation of the acylium ion at m/z 55. Another likely fragmentation is the loss of the acrylate group, resulting in the 1-methylcyclopentyl cation at m/z 83. Further fragmentation of the cyclopentyl ring can also be expected.

Caption: Proposed Mass Fragmentation Pathway for 1-Methylcyclopentyl Acrylate.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of 1-methylcyclopentyl acrylate. The predicted data and interpretations presented in this guide serve as a valuable reference for scientists and researchers involved in the synthesis, quality control, and application of this monomer. While experimental data may show slight variations depending on the specific conditions, the fundamental spectroscopic features outlined here are expected to be consistent and are crucial for the verification of the compound's identity and purity.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMRShiftDB. A free, web-based database of NMR spectra. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Methylcyclopentyl prop-2-enoate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-Methylcyclopentyl prop-2-enoate (also known as 1-methylcyclopentyl acrylate). Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational principles of stereochemistry with methodologies for detailed conformational characterization. While experimental data for this specific molecule is not extensively published, this guide establishes a robust theoretical framework and proposes a systematic approach for its complete structural elucidation, leveraging established knowledge of cyclopentane and acrylate ester conformations.

Introduction: Unveiling a Versatile Monomer

This compound is an acrylate ester monomer with the molecular formula C₉H₁₄O₂[1][2]. Its chemical identity is registered under CAS number 178889-49-1[1][2]. The molecule incorporates a tertiary ester, linking a 1-methylcyclopentyl group to a propenoate (acrylate) moiety. This unique combination of a bulky, alicyclic alcohol fragment and a reactive vinyl system suggests its utility in the synthesis of specialized polymers. The properties of these polymers, such as their thermal stability, mechanical strength, and optical clarity, are intrinsically linked to the three-dimensional structure and conformational dynamics of the monomer unit. A thorough understanding of its molecular conformation is therefore paramount for predicting and controlling polymer architecture and performance.

Molecular Structure and Key Features

The fundamental 2D structure of this compound is depicted below.

| Property | Value | Source |

| IUPAC Name | (1-methylcyclopentyl) prop-2-enoate | [1] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| CAS Number | 178889-49-1 | [1] |

| SMILES | CC1(CCCC1)OC(=O)C=C | [1] |

The molecule can be deconstructed into three key components, each contributing to its overall conformational profile:

-

The Cyclopentane Ring: Unlike a planar representation might suggest, cyclopentane rings are puckered to alleviate torsional strain arising from eclipsed C-H bonds[3][4][5].

-

The Tertiary Carbon Center: The C1 of the cyclopentyl ring is a quaternary carbon, bonded to the methyl group, the ester oxygen, and two ring carbons. This sterically hindered center significantly influences the conformational preferences of the cyclopentane ring and the orientation of the acrylate group.

-

The Acrylate Group: The ester group itself has preferred planar conformations due to resonance stabilization. The rotation around the C-O single bond of the ester linkage is a critical conformational variable.

Conformational Analysis of the Cyclopentyl Ring

A planar cyclopentane ring would have C-C-C bond angles of 108°, which is close to the ideal tetrahedral angle of 109.5°. However, a planar conformation would force all adjacent C-H bonds into an eclipsed arrangement, leading to significant torsional strain (approximately 10 kcal/mol)[5]. To relieve this strain, the ring puckers.

The two most stable conformations of cyclopentane are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry) conformations[3][6].

-

Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth carbon atom puckered out of the plane, resembling an open envelope.

-

Half-Chair (Twist) Conformation: Three carbon atoms are coplanar, with one atom puckered above the plane and another below it.

The energy barrier between these conformations is very low, and they rapidly interconvert through a process called pseudorotation [7]. In substituted cyclopentanes, like this compound, the substituents will preferentially occupy positions that minimize steric interactions, thus creating a more defined conformational energy landscape.

For this compound, the bulky methyl and acrylate groups are attached to the same carbon atom. This will likely lead to a preference for conformations where these groups can be accommodated with minimal steric clash with the rest of the ring.

Proposed Workflow for Conformational Elucidation

Given the lack of specific experimental data for this compound, a combined computational and experimental approach is proposed for a comprehensive conformational analysis.

Caption: Proposed workflow for conformational analysis.

Step-by-Step Computational Protocol

-

Initial 3D Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94 or AMBER). This will explore the potential energy surface by rotating around the key dihedral angles of the cyclopentane ring and the ester linkage.

-

Quantum Mechanics (QM) Optimization: Take the low-energy conformers identified from the MM search and perform full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This will provide more accurate geometries and relative energies of the stable conformers.

-

Frequency Analysis: Perform a frequency calculation for each optimized conformer to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Spectroscopic Property Calculation: For the lowest energy conformers, calculate the theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. These can be compared with experimental data for validation.

Step-by-Step Experimental Protocol

-

Synthesis: Synthesize this compound. A plausible method involves the esterification of 1-methylcyclopentanol with acryloyl chloride in the presence of a non-nucleophilic base[8].

-

Reaction: 1-methylcyclopentanol + Acryloyl chloride → this compound + HCl

-

-

Purification: Purify the product using column chromatography or distillation to ensure high purity for spectroscopic analysis.

-

Spectroscopic Characterization:

-

NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide valuable information about the local electronic environment and dihedral angles.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum. The positions of the C=O and C=C stretching vibrations can provide insights into the electronic effects of the conformation.

-

Mass Spectrometry (MS): Confirm the molecular weight and fragmentation pattern.

-

Predicted Conformational Preferences and Spectroscopic Signatures

Based on the principles of conformational analysis, we can predict some key features:

-

The cyclopentane ring will adopt a puckered conformation, likely an envelope or half-chair.

-

The bulky 1-methylcyclopentyl group will influence the rotational barrier around the ester C-O bond.

-

The ¹H NMR spectrum is expected to show complex multiplets for the cyclopentane protons due to the puckered nature of the ring and diastereotopicity. The vinyl protons of the acrylate group will appear as a characteristic AMX system.

-

The ¹³C NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbon, the cyclopentyl methylene carbons, the carbonyl carbon, and the two vinyl carbons.

Conclusion

While a definitive experimental structure of this compound is not publicly available, this guide provides a robust framework for its comprehensive conformational analysis. By combining established theoretical principles with a systematic computational and experimental workflow, a detailed understanding of its three-dimensional structure and dynamics can be achieved. This knowledge is crucial for scientists and researchers aiming to leverage this monomer in the rational design of advanced polymers and materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Conformational Analysis of Cyclopentane. Retrieved from [Link]

-

Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]

-

Imperial College London. (2013, December 14). Cycloalkanes. Retrieved from [Link]

- Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213–3218.

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (1-Decylcyclopentyl) 2-methylprop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylcyclopentyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof.

Sources

- 1. This compound | C9H14O2 | CID 15321490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Cycloalkanes [ch.ic.ac.uk]

- 7. worldscientific.com [worldscientific.com]

- 8. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermal Properties of Poly(1-methylcyclopentyl prop-2-enoate)

This technical guide provides a comprehensive overview of the anticipated thermal properties of poly(1-methylcyclopentyl prop-2-enoate), also known as poly(1-methylcyclopentyl acrylate). As a specialty polymer with potential applications in advanced materials and drug delivery formulations, a thorough understanding of its thermal behavior is critical for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific polymer in publicly accessible literature, this guide synthesizes information from analogous poly(alicyclic acrylates) and established principles of polymer science to predict its thermal characteristics. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties.

Executive Summary: Predictive Analysis of Thermal Behavior

Poly(this compound) is an acrylic polymer featuring a bulky, alicyclic side group. This molecular architecture is expected to significantly influence its thermal properties, imparting a unique balance of rigidity and processability. This guide will explore the theoretical underpinnings and predictive analysis of its key thermal characteristics:

-

Glass Transition Temperature (Tg): The bulky and rigid 1-methylcyclopentyl side group is anticipated to restrict segmental motion of the polymer backbone, leading to a relatively high glass transition temperature.

-

Melting Temperature (Tm): The presence of the asymmetric cyclic side group is likely to disrupt chain packing and prevent crystallization. Therefore, poly(this compound) is expected to be an amorphous polymer, exhibiting no distinct melting point.

-

Thermal Decomposition Temperature (Td): In line with other polyacrylates, thermal degradation is expected to occur at elevated temperatures through a combination of random chain scission and side-group elimination reactions.

-

Thermal Conductivity: As an amorphous polymer, it is predicted to have low thermal conductivity, a characteristic typical of this class of materials.

This guide will further provide detailed experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and techniques for measuring thermal conductivity, enabling researchers to validate these predictions and fully characterize this promising polymer.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be achieved through the polymerization of its corresponding monomer, this compound. Common polymerization techniques for acrylates, such as free-radical polymerization, are applicable.[1] The choice of initiator, solvent, and reaction temperature will influence the resulting polymer's molecular weight and tacticity, which in turn will affect its thermal properties. A general synthetic approach is outlined below.

Monomer Synthesis

The monomer, this compound, can be synthesized via esterification of acrylic acid with 1-methylcyclopentanol.[1] This reaction is typically catalyzed by a strong acid.

Polymerization

A representative free-radical polymerization procedure is as follows:

-

Reaction Setup: A reaction flask is charged with the this compound monomer, a suitable solvent (e.g., toluene or tetrahydrofuran), and a free-radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Inert Atmosphere: The reaction mixture is purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit polymerization.

-

Reaction Conditions: The flask is heated to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN) and stirred for a predetermined time to achieve the desired conversion.

-

Purification: The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum to a constant weight.

The molecular weight and polydispersity of the synthesized polymer should be characterized using techniques like Gel Permeation Chromatography (GPC).

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For polyacrylates, the structure of the ester side group plays a pivotal role in determining the Tg.

Predictive Analysis

The bulky and rigid 1-methylcyclopentyl side group is expected to significantly hinder the rotational freedom of the polymer backbone. This steric hindrance will increase the energy barrier for segmental motion, resulting in a relatively high Tg.

To estimate the Tg of poly(this compound), we can draw comparisons with structurally similar poly(alicyclic acrylates):

| Polymer | Side Group Structure | Glass Transition Temperature (Tg) |

| Poly(cyclohexyl acrylate) | Cyclohexyl | 23.5 - 25°C[2] |

| Poly(isobornyl acrylate) | Isobornyl | 94°C[3] |

| Poly(this compound) | 1-methylcyclopentyl | Predicted: 60 - 80°C |

The Tg of poly(cyclohexyl acrylate) is relatively low due to the flexibility of the cyclohexyl ring (chair-boat conformations).[4] In contrast, the bridged, bicyclic structure of the isobornyl group in poly(isobornyl acrylate) is highly rigid, leading to a much higher Tg.[3] The 1-methylcyclopentyl group is more constrained than a simple cyclohexyl ring but less so than an isobornyl group. The presence of the methyl group on the cyclopentyl ring will further restrict rotation. Therefore, it is reasonable to predict that the Tg of poly(this compound) will lie between these two values, likely in the range of 60 - 80°C.

Experimental Determination of Tg: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the glass transition temperature. It measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation: A small amount of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program: A standard heat-cool-heat cycle is employed to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from this second heating scan.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.[5]

Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat. This property is particularly important in applications where heat dissipation or insulation is a factor.

Predictive Analysis

Amorphous polymers, in general, exhibit low thermal conductivity, typically in the range of 0.1 to 0.4 W/m·K. [6]This is due to the disordered arrangement of polymer chains, which scatters phonons (the primary heat carriers in insulators). The thermal conductivity of amorphous polymers is influenced by factors such as chain morphology and stiffness. [7]More extended chain conformations can lead to slightly higher thermal conductivity. [7]However, for poly(this compound), it is expected to have a thermal conductivity within the typical range for amorphous polymers. The thermal conductivity is not expected to be significantly dependent on molecular weight, especially above the entanglement limit. [8][9]

Experimental Determination of Thermal Conductivity

Several techniques can be used to measure the thermal conductivity of polymers, with the Transient Plane Source (TPS) or laser flash analysis being common methods.

-

Sample Preparation: A flat, smooth polymer sample of sufficient thickness is prepared, often by compression molding. Two identical pieces of the sample are typically required to sandwich the sensor.

-

Sensor Placement: A TPS sensor, which acts as both a heat source and a temperature probe, is placed between the two sample pieces.

-

Measurement: A short electrical pulse is passed through the sensor, generating a small amount of heat that diffuses into the sample. The temperature increase of the sensor is recorded as a function of time.

-

Data Analysis: The thermal conductivity is calculated from the temperature versus time response using a theoretical model that describes the heat flow from the sensor into the material.

Implications for Drug Development and Research

The predicted thermal properties of poly(this compound) have several implications for its potential applications:

-

High Tg: A glass transition temperature in the range of 60-80°C suggests that at physiological temperatures (around 37°C), the polymer will be in a rigid, glassy state. This could be advantageous for applications requiring dimensional stability, such as in medical devices or as a component in controlled-release drug formulations where a stable matrix is desired.

-

Amorphous Nature: The lack of crystallinity ensures isotropic properties and can improve the solubility of incorporated drug molecules, preventing the formation of drug crystals within the polymer matrix.

-

Thermal Stability: The predicted good thermal stability would allow for processing at elevated temperatures, such as in melt extrusion or injection molding, without significant degradation.

Conclusion

References

-

Kiessling, A., Simavilla, D. N., Vogiatzis, G. G., & Venerus, D. C. (2021). Thermal conductivity of amorphous polymers and its dependence on molecular weight. Polymer, 228, 123881. [Link]

-

Guan, L., et al. (2020). Size Effects in the Thermal Conductivity of Amorphous Polymers. Physical Review Applied, 14(4), 044023. [Link]

-

Kiessling, A., Simavilla, D. N., Vogiatzis, G. G., & Venerus, D. C. (2021). Thermal conductivity of amorphous polymers and its dependence on molecular weight. Polymer, 228, 123881. [Link]

-

Ojha, S., & Ganesan, V. (2020). Thermal Conductivity of Polymers: A Simple Matter Where Complexity Matters. Macromolecular Rapid Communications, 41(24), 2000517. [Link]

-

Luo, T., & Lloyd, J. R. (2016). Role of Chain Morphology and Stiffness in Thermal Conductivity of Amorphous Polymers. The Journal of Physical Chemistry B, 120(3), 580-587. [Link]

-

Compán, V., et al. (1994). Determination of the glass transition temperature of poly(cyclohexyl acrylate) from oxygen permeability measurements. Polymer, 35(14), 3074-3078. [Link]

-

Zeggai, N., et al. (2021). Effect of structure on the glass transition temperatures of linear and crosslinked poly(isobornylacrylate-co-isobutylacrylate). Journal of Applied Polymer Science, 138(24), 50449. [Link]

-

Merah, S., et al. (2020). Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry. Journal of Analytical and Applied Pyrolysis, 145, 104723. [Link]

-

Zeggai, N., et al. (2021). Effect of structure on the glass transition temperatures of linear and crosslinked poly(isobornylacrylate-co-isobutylacrylate). Journal of Applied Polymer Science, 138(24), 50449. [Link]

-

Rasulova, R. A., et al. (2020). Synthesis of Polycyclic Acrylic Monomers. Russian Journal of General Chemistry, 90(2), 237-243. [Link]

-

Wang, Y., & Richert, R. (2009). Nonexponential relaxation of poly(cyclohexyl acrylate): comparison of single-molecule and ensemble fluorescence studies. The Journal of Physical Chemistry B, 113(8), 2253–2261. [Link]

-

Kaya, I., & Pala, C. Y. (2014). Determination of thermodynamic properties of poly (cyclohexyl methacrylate) by inverse gas chromatography. Se Pu, 32(7), 746-752. [Link]

-

Polymer Source. Poly(isobornyl methacrylate) Product Sheet. [Link]

-

Kaya, I., & Pala, C. Y. (2014). Determination of thermodynamic properties of poly (cyclohexyl methacrylate) by inverse gas chromatography. Se Pu, 32(7), 746-752. [Link]

-

Caillol, S., et al. (2016). Synthesis and polymerization of bio-based acrylates: a review. Polymer Chemistry, 7(44), 6746-6762. [Link]

-

Endo, K., et al. (2020). Synthesis and Postfunctionalization of Acrylate-Appended Poly(cyclohexene carbonate)s: Modulation of Properties of CO2-Based Polymers. Macromolecules, 53(15), 6423–6432. [Link]

-

Speakman, J. G. (1965). Thermal Degradation of Polyacrylates. Thesis for Degree of Doctor of Philosophy. [Link]

-

Stoliarov, S. I., et al. (2003). Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). Journal of Analytical and Applied Pyrolysis, 67(1), 115-132. [Link]

-

Sardon, H., & Dove, A. P. (2018). Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications. Accounts of Chemical Research, 51(7), 1599–1610. [Link]

-

Division of Polymer Chemistry (POLY). Graphical Abstracts. [Link]

-

Britannica. Polyacrylate. [Link]

-

Holland, D. L., & Hay, J. N. (2002). Thermal degradation of isomeric poly(propyl acrylate)s and poly(butyl acrylate)s using pyrolysis gas chromatography–mass spectrometry. Polymer Degradation and Stability, 77(3), 435-440. [Link]

-

Purser, D. A. (1988). Acrylics: A Literature Review of Thermal Decomposition Products and Toxicity. Fire and Materials, 12(3), 115-131. [Link]

-

Merah, S., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3918. [Link]

Sources

- 1. Polyacrylate | Synthesis, Copolymersization, Monomers | Britannica [britannica.com]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. researchgate.net [researchgate.net]

- 4. Nonexponential relaxation of poly(cyclohexyl acrylate): comparison of single-molecule and ensemble fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. polymersource.ca [polymersource.ca]

- 6. Thermal Conductivity of Polymers: A Simple Matter Where Complexity Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sci-hub.box [sci-hub.box]

- 9. "Thermal conductivity of amorphous polymers and its dependence on molec" by Andy Kiessling, David Nieto Simavilla et al. [digitalcommons.njit.edu]

A Technical Guide to 1-Methylcyclopentyl Acrylate: Exploring its Potential in Advanced Biomedical Applications

This in-depth technical guide provides a comprehensive overview of 1-methylcyclopentyl acrylate, a monomer with significant, yet largely unexplored, potential in the fields of biomedical research and drug development. We will delve into its synthesis, polymerization, and the unique properties conferred by its alicyclic structure, offering a scientific rationale for its prospective applications in areas such as controlled drug delivery, medical device coatings, and dental materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel monomers for next-generation biomaterials.

The Strategic Advantage of the 1-Methylcyclopentyl Group in Polymer Science

The incorporation of cyclic aliphatic moieties into polymer side chains offers a compelling strategy to modulate material properties. Unlike linear alkyl chains, the bulky and rigid nature of the 1-methylcyclopentyl group in poly(1-methylcyclopentyl acrylate) (pMCPA) is hypothesized to impart a unique combination of thermal, mechanical, and surface characteristics. It is this distinct structural feature that forms the basis of its potential in demanding biomedical applications.

Polymers with alicyclic side chains are known to exhibit increased glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical strength compared to their linear counterparts.[1][2] The 1-methylcyclopentyl group, in particular, is expected to introduce significant steric hindrance, restricting polymer chain mobility and leading to a higher Tg. This can be advantageous for applications requiring dimensional stability at physiological temperatures.[3][4] Furthermore, the hydrocarbon-rich nature of the cyclopentyl ring suggests that pMCPA will possess a hydrophobic character, a property that can be strategically utilized in drug delivery systems and for creating water-repellent surfaces on medical devices.[5][6]

Synthesis of 1-Methylcyclopentyl Acrylate Monomer: A Two-Step Approach

The synthesis of 1-methylcyclopentyl acrylate is a well-defined, two-step process that is accessible in a standard synthetic chemistry laboratory. The overall synthetic pathway is illustrated below.

Caption: Synthetic pathway for 1-methylcyclopentyl acrylate.

Step 1: Synthesis of 1-Methylcyclopentanol via Grignard Reaction

The initial step involves the nucleophilic addition of a methyl group to the carbonyl carbon of cyclopentanone using a Grignard reagent.

Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required.

-

Reagent Preparation: Prepare a solution of cyclopentanone in anhydrous diethyl ether. In the dropping funnel, place a solution of methylmagnesium bromide in diethyl ether.

-

Reaction: Cool the flask containing the cyclopentanone solution to 0°C in an ice bath. Add the methylmagnesium bromide solution dropwise with continuous stirring.

-

Reaction Monitoring and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol. Further purification can be achieved by distillation.

Step 2: Esterification to Yield 1-Methylcyclopentyl Acrylate

The second step is the esterification of the tertiary alcohol, 1-methylcyclopentanol, with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[7]

Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is used.

-

Reagent Preparation: Dissolve 1-methylcyclopentanol and a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0°C. Add acryloyl chloride dropwise from the dropping funnel. The reaction is typically exothermic.

-

Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC. Once complete, the reaction mixture is filtered to remove the triethylammonium chloride salt.

-

Purification: The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product, 1-methylcyclopentyl acrylate, is purified by vacuum distillation. It is advisable to add a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ), during distillation to prevent premature polymerization.[8]

Polymerization of 1-Methylcyclopentyl Acrylate

Poly(1-methylcyclopentyl acrylate) can be synthesized through various polymerization techniques. The choice of method will dictate the polymer's molecular weight, dispersity, and architecture, which in turn will influence its final properties.

Free-Radical Polymerization

This is a straightforward method for producing high molecular weight polymers.

Protocol:

-

Monomer Preparation: The 1-methylcyclopentyl acrylate monomer should be passed through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask, dissolve the monomer and a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an appropriate solvent (e.g., toluene or dioxane).

-

Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The flask is then heated to the appropriate temperature (e.g., 60-80°C for AIBN) under an inert atmosphere.

-

Isolation and Purification: After the desired reaction time, the polymerization is quenched by cooling the flask in an ice bath. The polymer is precipitated by pouring the solution into a non-solvent, such as methanol or hexane. The precipitated polymer is then collected by filtration, redissolved in a suitable solvent (e.g., THF), and reprecipitated. This process is repeated to ensure the removal of unreacted monomer and initiator residues. The final polymer is dried under vacuum.

Controlled Radical Polymerization

For applications requiring well-defined polymer architectures and low dispersity, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended. These methods allow for the synthesis of block copolymers and other complex architectures.[3][9]

Physicochemical Properties of Poly(1-methylcyclopentyl acrylate)

The properties of pMCPA are largely dictated by the bulky, alicyclic side chain.

| Property | Expected Characteristics | Rationale and Potential Impact |

| Glass Transition Temperature (Tg) | Elevated compared to linear poly(acrylates) | The rigid cyclopentyl ring restricts segmental motion of the polymer backbone, leading to a higher Tg.[3][4] This is crucial for applications in medical devices and dental composites where dimensional stability at body temperature is required.[10][11] |

| Hydrophobicity | High | The nonpolar hydrocarbon nature of the 1-methylcyclopentyl group results in a hydrophobic polymer. This can be exploited for the encapsulation of hydrophobic drugs in delivery systems or for creating water-repellent coatings.[5][6] |

| Mechanical Properties | Potentially enhanced stiffness and hardness | The bulky side groups can increase the polymer's modulus and hardness, which could be beneficial for load-bearing applications in biomaterials.[1] |

| Biocompatibility | Favorable (Hypothesized) | Acrylate-based polymers, in general, have shown good biocompatibility.[12] The incorporation of a cycloaliphatic monomer has been shown to improve the biocompatibility of dental resins.[13] However, specific biocompatibility testing of pMCPA is required. |

Potential Biomedical and Drug Development Applications

The unique combination of properties anticipated for pMCPA opens up several avenues for its application in the biomedical field.

Drug Delivery Systems

The hydrophobicity of pMCPA makes it a promising candidate for the encapsulation and controlled release of poorly water-soluble drugs.[14]

-

Nanoparticle and Microsphere Formulation: pMCPA can be formulated into nanoparticles or microspheres for parenteral or oral drug delivery. The hydrophobic core would serve as a reservoir for the drug, while the surface could be functionalized with hydrophilic polymers like polyethylene glycol (PEG) to improve circulation time and reduce immunogenicity.

-

Amphiphilic Block Copolymers: By utilizing controlled radical polymerization, amphiphilic block copolymers containing a hydrophobic pMCPA block and a hydrophilic block (e.g., poly(acrylic acid) or poly(ethylene glycol)) can be synthesized. These copolymers can self-assemble in aqueous media to form micelles, with the pMCPA core encapsulating a hydrophobic drug.[9]

Caption: Self-assembly of a pMCPA-based block copolymer for drug encapsulation.

Medical Device Coatings

The hydrophobicity and potential biocompatibility of pMCPA make it an attractive material for coating medical devices.[15]

-

Reduced Biofouling: A hydrophobic surface can resist the adhesion of proteins and microorganisms, potentially reducing the risk of device-associated infections.

-

Improved Biocompatibility: Coating metallic implants with a biocompatible polymer can minimize adverse tissue reactions.[16]

Dental Composites and Restoratives

Cycloaliphatic monomers are already being explored in dental composites to enhance their mechanical properties and reduce polymerization shrinkage.[10][11] The rigidity and high Tg of pMCPA could contribute to the development of more durable and color-stable dental resins.[1][11]

Future Directions and Conclusion

1-Methylcyclopentyl acrylate represents a monomer with significant potential for the development of advanced biomaterials. Its unique alicyclic structure is predicted to yield polymers with a desirable combination of thermal stability, mechanical robustness, and hydrophobicity. While further research is needed to fully characterize poly(1-methylcyclopentyl acrylate) and validate its biocompatibility, the foundational principles of polymer science strongly suggest its utility in drug delivery, medical device coatings, and dental applications. This guide provides a solid framework for researchers to begin exploring the synthesis and application of this promising monomer, with the ultimate goal of developing novel solutions to pressing challenges in medicine and healthcare.

References

- Dimethacrylate based on cycloaliphatic epoxide for dental composite. PubMed.

- Effect of Novel Cycloaliphatic Comonomer Incorporation on the Color Stability of Thermo-polymerized Denture Base Resin. PubMed Central.

- New Side Chain Design for pH-Responsive Block Copolymers for Drug Delivery.

- Poly(alkylcyanoacrylates)

- Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network M

- Chemical Characterization of Denture Base Resin with a Novel Cycloaliph

- Dental composite formulation from acrylate monomer and polythiol accelerator.